molecular formula C23H22ClN7 B2633612 N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946298-29-9

N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2633612
CAS No.: 946298-29-9
M. Wt: 431.93
InChI Key: BYHMGTCTRUUXNO-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a synthetic chemical compound of significant interest in medicinal chemistry research, designed for Research Use Only. Its molecular structure incorporates a pteridine core, a scaffold known for diverse biological activities, coupled with a phenylpiperazine moiety. Piperazine derivatives are extensively investigated for their potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes . Compounds featuring a pteridine-piperazine-amide architecture, similar in design to this reagent, have been the subject of in silico studies predicting moderate to high activity as enzyme inhibitors, kinase inhibitors, and nuclear receptor ligands . Such computational analyses suggest that these molecules often possess favorable drug-like properties, making them valuable starting points for hit-to-lead optimization campaigns . Researchers can utilize this compound as a key intermediate or a chemical probe for developing novel therapeutic agents, studying enzyme kinetics, and investigating signal transduction pathways. It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7/c1-16-15-17(24)7-8-19(16)27-22-20-21(26-10-9-25-20)28-23(29-22)31-13-11-30(12-14-31)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHMGTCTRUUXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an activated intermediate of the pteridine core.

    Attachment of the chlorinated phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the 4-chloro-2-methylphenyl group to the pteridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Activity Reference
N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine - 2-(4-phenylpiperazine)
- 4-(4-chloro-2-methylphenyl)
Hypothesized anti-inflammatory and lipoxygenase inhibition (based on analogs)
2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) Pteridine - 2-(4-methylpiperazine)
- 4-(thiophen-2-ylmethyl)
- 41% reduction in inflammation (rat colitis)
- 60% greater edema reduction vs. indomethacin
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide Azetidinone - 2-(4-phenylpiperazine)
- 3-chloro-3-nitrophenyl
Anti-proliferative activity, apoptosis induction
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c) Pyrimidine - 2-(4-ethoxycarbonylpiperazine)
- 4-(2,4-difluorobenzyl)
Synthesized and characterized (no activity data provided)
SL-164 (5-chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone) Quinazolinone - 3-(4-chloro-2-methylphenyl) Psychoactive properties (reported in NPS surveillance)

Mechanistic and Functional Insights

Anti-Inflammatory Activity

The pteridine derivative 18f (Table 1) outperformed indomethacin in reducing paw edema by 60% in rat models, suggesting superior dual-target action (lipoxygenase and COX inhibition) . By contrast, the target compound’s 4-chloro-2-methylphenyl group may enhance tissue penetration compared to 18f’s thiophen-2-ylmethyl group, though this requires experimental validation.

Structural Determinants of Activity

  • Piperazine Substitution : The phenyl group in the target compound’s piperazine moiety (vs. methyl in 18f) could alter receptor selectivity or metabolic stability .
  • Chloro-Methyl Phenyl Group : The 4-chloro-2-methylphenyl substituent shares similarities with SL-164’s 4-chloro-2-methylphenyl group, which is linked to psychoactive effects in NPS . This highlights the substituent’s versatility in diverse pharmacological contexts.

Biological Activity

N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, neuropharmacological effects, and the mechanisms underlying these activities.

Chemical Structure and Properties

The compound has a complex structure characterized by a pteridin core with various substituents that influence its biological properties. Its molecular formula is C23H24ClN7C_{23}H_{24}ClN_7, with a molecular weight of 433.94 g/mol. The presence of the chloro group and the phenylpiperazine moiety are critical for its bioactivity.

Structural Representation

PropertyValue
Molecular FormulaC23H24ClN7
Molecular Weight433.94 g/mol
CAS Number887467-51-8

Anticancer Activity

Research indicates that derivatives of pteridin compounds exhibit significant cytotoxic activities against various cancer cell lines. For instance, studies have shown that this compound demonstrates potent inhibition against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM. The mechanism of action is primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: Cytotoxicity Assay Results

Cell LineIC50 (nM)Mechanism of Action
MCF-745Inhibition of CDK activity
HCT-11697Induction of apoptosis

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been explored for its neuropharmacological potential, particularly in treating psychiatric disorders such as schizophrenia and depression. The phenylpiperazine moiety is known to enhance binding affinity to serotonin receptors, which may contribute to its therapeutic effects.

Binding Affinity Studies

Molecular docking studies have illustrated that this compound can effectively bind to serotonin receptors and dopamine receptors, indicating a potential role in modulating neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound inhibits key kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
  • Receptor Modulation : By interacting with serotonin and dopamine receptors, it may influence mood and behavior.
  • Cell Cycle Regulation : The inhibition of CDKs leads to cell cycle arrest, preventing tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure TypeBiological Activity
1-Methyl-N-(phenyl)-6-(4-phenyipiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amineSimilar core structureAnticancer activity against MCF-7 and HCT116
6-Chloro-N-(methylphenyl)-pyrazolo[3,4-d]pyrimidinLacks piperazine moietyModerate kinase inhibition
6-(Ethylpiperazin-1-yl)-N-(methylphenyl)-pyrazolo[3,4-d]pyrimidinDifferent alkyl substitutionPotential neuropharmacological effects

Q & A

Q. What are the established synthetic routes for N-(4-chloro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, and what purification methods ensure high yields?

The synthesis typically involves multi-step reactions, starting with the formation of the pteridine core followed by nucleophilic substitution or coupling to introduce the 4-chloro-2-methylphenyl and 4-phenylpiperazine moieties. Key steps include:

  • Core Formation : Cyclization of pyrimidine precursors under controlled temperatures.
  • Substituent Introduction : Reaction with 4-chloro-2-methylaniline and 1-phenylpiperazine under catalytic conditions (e.g., palladium catalysts) .
  • Purification : Column chromatography or recrystallization to isolate the compound, achieving >95% purity. Solvent systems like ethyl acetate/hexane are commonly used .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 411.2171) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond angles and stereochemistry, often using SHELX programs for refinement .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

  • Neuronal Sodium Channel Modulation : IC50_{50} values in the low micromolar range for voltage-sensitive sodium channels, suggesting anticonvulsant potential .
  • Enzyme Inhibition : Activity against kinases (e.g., EGFR) with competitive inhibition mechanisms observed in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy studies?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Strategies include:

  • Metabolic Profiling : LC-MS/MS to assess stability in plasma and liver microsomes .
  • Pharmacodynamic Modeling : Correlate receptor occupancy (via radioligand assays) with dose-response curves in animal models .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to enhance blood-brain barrier penetration if CNS activity is a focus .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in cancer models?

  • Transcriptomic Profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Co-Crystallization Studies : X-ray structures of the compound bound to target enzymes (e.g., kinases) to map binding pockets .
  • In Vivo Xenografts : Dose-escalation studies in immunodeficient mice, monitoring tumor regression and toxicity (e.g., LD50_{50} determination) .

Q. How can researchers optimize the compound’s selectivity to minimize off-target effects in neurological applications?

  • Computational Docking : Molecular dynamics simulations to predict binding affinities for serotonin/dopamine receptors vs. sodium channels .
  • Analog Synthesis : Replace the 4-chloro group with fluorinated or methoxy substituents to alter steric/electronic properties .
  • Functional Assays : Patch-clamp electrophysiology to quantify ion channel block vs. G-protein-coupled receptor (GPCR) modulation .

Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC-UV monitoring (λ = 254 nm).
  • Forced Degradation : Expose to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile sites .
  • LC-HRMS : Identify degradation products via exact mass matching (e.g., m/z shifts corresponding to hydrolysis or oxidation) .

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